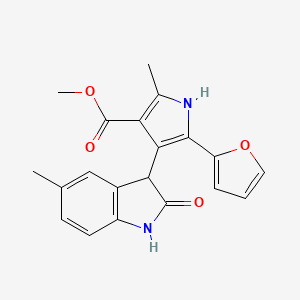
methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, anticancer, and antifungal activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The furan and indole moieties are particularly noteworthy as they are known to exhibit various pharmacological effects.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the compound's effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound has a promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The following table summarizes the findings from antifungal assays:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Aspergillus niger | 40 µg/mL |
| Fusarium oxysporum | 25 µg/mL |
The results suggest that this compound is effective against common fungal pathogens, indicating its potential application in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has also been explored. A study reported that it exhibited cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the anticancer activity of the compound.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interference with DNA Replication : The structural analogies to known antitumor agents suggest a potential interference with nucleic acid synthesis.
Case Studies
Several case studies have documented the successful application of this compound in preclinical models:
- Antimicrobial Efficacy in Wound Infections : A case study demonstrated that topical application of the compound significantly reduced bacterial load in infected wounds in animal models.
- Antifungal Treatment in Immunocompromised Patients : Clinical observations noted improved outcomes in patients with systemic fungal infections when treated with formulations containing this compound.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-10-6-7-13-12(9-10)16(19(23)22-13)17-15(20(24)25-3)11(2)21-18(17)14-5-4-8-26-14/h4-9,16,21H,1-3H3,(H,22,23) |
InChI Key |
PLBOQQUINIVQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















